Home > Products > Screening Compounds P18765 > 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine
3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine -

3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine

Catalog Number: EVT-5638338
CAS Number:
Molecular Formula: C26H31N7O2
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor with nanomolar to subnanomolar potency in biochemical and cellular assays. It is currently in clinical trials for the treatment of chronic myelogenous leukemia []. It demonstrates oral efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in a murine model of inflammation [].

Relevance: While not directly sharing the pyridazine core of 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine, Dasatinib exhibits key structural similarities. Both compounds possess a substituted pyrimidine ring linked via an oxygen atom to a benzene ring. They also both feature a piperazine moiety connected to the pyrimidine ring, albeit with different substituents on the piperazine nitrogen. These shared structural elements place Dasatinib within the same chemical space as the target compound and highlight the potential pharmacological significance of this structural motif.

4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives

Compound Description: This series of compounds demonstrates inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT) in vitro and potentiates the cytotoxicity of 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl) -3-nitrosourea (ACNU) toward HeLa S3 cells []. They exhibit a strong correlation between AGAT inhibition and ACNU cytotoxicity potentiation, suggesting their mechanism of action involves AGAT inhibition [].

Relevance: These derivatives highlight the importance of the pyrimidine ring system, a core component of 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine. Although the substitution patterns differ, the shared pyrimidine scaffold and its demonstrated biological activity underscore its potential role in the target compound's activity.

2-Substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4- pyridinedicarboximides

Compound Description: This series of compounds displays depressive action on the central nervous system [].

Relevance: These compounds share the piperazine and pyrimidine structural motifs present in 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine. The presence of these common features within a series displaying central nervous system activity suggests the potential for similar activity in the target compound.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives

Compound Description: This series of compounds, particularly 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate salt, exhibit antidepressant-like activity in mice []. They act as sigma receptor agonists, reducing sleeping time, accelerating recovery from coma, and inhibiting [(3)H]-1,3-di(o-tolyl)guanidine binding to sigma receptors [].

Relevance: This series highlights the pharmacological significance of the piperazine moiety found in 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine. Although the core structures differ, the shared piperazine group and its association with antidepressant activity suggest a possible avenue for exploring the target compound's effects on the central nervous system.

N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5- pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF)

Compound Description: 5-DACTHF is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA) that exhibits cytotoxicity in cell culture []. It acts by inhibiting purine de novo biosynthesis, targeting enzymes like glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) [].

Relevance: 5-DACTHF shares the pyrimidine ring system with 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine, albeit with different substitutions. This structural similarity, coupled with its role in purine biosynthesis inhibition, suggests the target compound might also interact with similar metabolic pathways, warranting further investigation.

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Derivatives

Compound Description: This class of compounds holds potential therapeutic applications, although their specific biological activity is not explicitly mentioned [].

Relevance: Although this series incorporates a thieno[2,3-d]pyrimidine core instead of the pyridazine in 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine, both share the critical pyrimidine ring system. This commonality places these compounds within a similar chemical space, suggesting the target compound might exhibit related pharmacological properties, warranting further exploration.

N-arylpiperazinylalkyl Derivatives of 1,4-dioxo (1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines

Compound Description: This series of compounds exhibits various pharmacological activities, with specific details not provided in the abstract [].

Relevance: These derivatives directly incorporate the pyridazine core structure present in 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine, along with the piperazine moiety. This substantial structural overlap suggests a potential for shared pharmacological profiles and warrants further investigation into the target compound's activity in relation to this series.

(E) -6 -oxo -1 -aryl -4 -(2 -N -piperidinyl )vinyl-1,6 -dihydropyridazine -5 -carbonitrile Derivatives

Compound Description: These compounds showcase a diverse range of chemical reactivity, including transformations into pyrido[3,4-6-d]pyridazines, pyridazino[4,5-d]pyridazines, and various other heterocyclic systems [].

Relevance: This series highlights the chemical versatility of the pyridazine core structure present in 3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine. Although the specific substitutions and side chains differ, the shared pyridazine scaffold suggests potential for diverse chemical modifications and subsequent biological activity explorations for the target compound.

Properties

Product Name

3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone

Molecular Formula

C26H31N7O2

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C26H31N7O2/c1-19-9-12-31(13-10-19)23-6-7-24(30-29-23)32-14-16-33(17-15-32)25(34)21-4-3-5-22(18-21)35-26-27-11-8-20(2)28-26/h3-8,11,18-19H,9-10,12-17H2,1-2H3

InChI Key

QAONQYYLDJHWOP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=NC=CC(=N5)C

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=NC=CC(=N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.